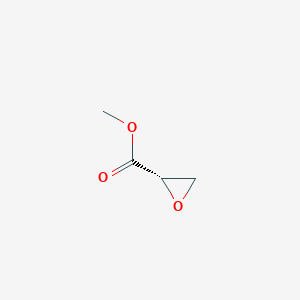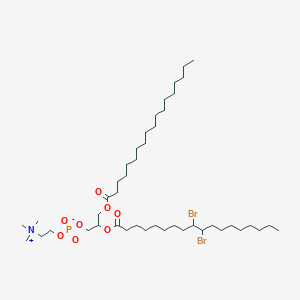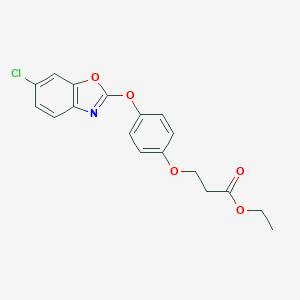
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate, also known as ETOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETOB is a derivative of the compound 6-chlorobenzoxazole-2-carboxylic acid, which is used as a starting material for the synthesis of ETOB. In
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. In Alzheimer's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In Parkinson's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to activate the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to have a variety of biochemical and physiological effects in the body. In cancer cells, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to induce apoptosis, or programmed cell death, which can lead to the elimination of cancer cells. In Alzheimer's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to improve cognitive function and memory in animal models. In Parkinson's disease, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been shown to improve motor function and reduce the severity of symptoms in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate. In medicine, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate could be further investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate could be studied as a potential alternative to traditional pesticides and herbicides. In material science, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate could be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers and optoelectronic materials.
Conclusion:
In conclusion, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate is a synthetic compound with significant potential for various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate and its applications in various fields.
Méthodes De Synthèse
The synthesis of Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate involves the reaction of 6-chlorobenzoxazole-2-carboxylic acid with ethyl 4-(2-hydroxyethoxy)phenylacetate in the presence of a catalyst. The reaction proceeds through esterification and cyclization to form Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate. The yield of the reaction is typically around 70%, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been studied as a pesticide and herbicide due to its ability to inhibit the growth of certain pests and weeds. In material science, Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate has been investigated as a potential building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
116573-18-3 |
|---|---|
Formule moléculaire |
C18H16ClNO5 |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
ethyl 3-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H16ClNO5/c1-2-22-17(21)9-10-23-13-4-6-14(7-5-13)24-18-20-15-8-3-12(19)11-16(15)25-18/h3-8,11H,2,9-10H2,1H3 |
Clé InChI |
ZZJKDQVEAHXHLK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCOC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
SMILES canonique |
CCOC(=O)CCOC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



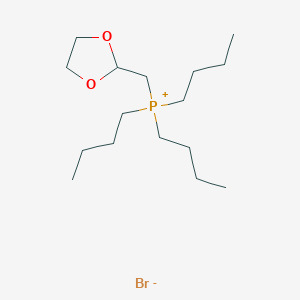
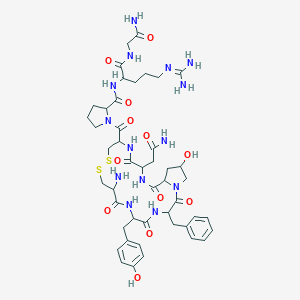
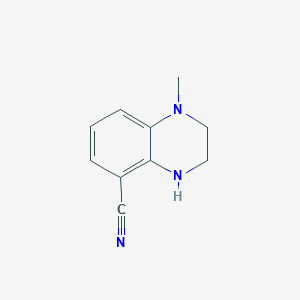

![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)

![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)


